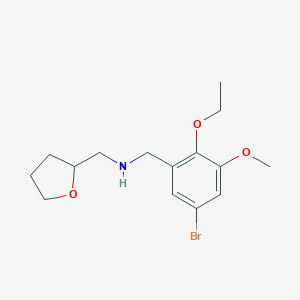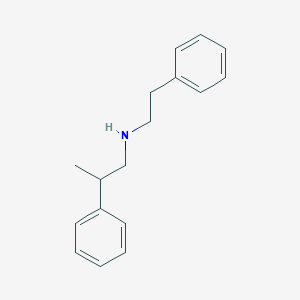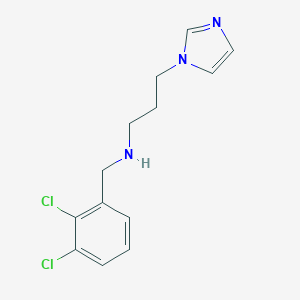
2-(4-Bromophenyl)-2-oxoethyl 5-nitro-2-furoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-2-oxoethyl 5-nitro-2-furoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BF-8 and belongs to the family of furoates, which are organic compounds with a furan ring and a carboxylic acid ester group.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 5-nitro-2-furoate is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. It has also been suggested that BF-8 can inhibit the activity of enzymes such as topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression, respectively.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-Bromophenyl)-2-oxoethyl 5-nitro-2-furoate can affect various biochemical and physiological processes. For example, this compound has been shown to inhibit the growth of bacteria and fungi by disrupting the cell membrane and cell wall synthesis. In cancer cells, BF-8 can induce apoptosis by activating the caspase pathway and inhibiting the activity of enzymes involved in DNA replication and gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-Bromophenyl)-2-oxoethyl 5-nitro-2-furoate in lab experiments is its broad-spectrum antimicrobial activity, which makes it a useful tool for studying the mechanisms of bacterial and fungal growth. Additionally, BF-8 has been shown to have potential as an anticancer agent, which makes it a promising compound for further drug development. However, one limitation of using this compound is its potential toxicity, which requires careful handling and dosage control.
Orientations Futures
There are several future directions for research on 2-(4-Bromophenyl)-2-oxoethyl 5-nitro-2-furoate. One direction is to further investigate its potential as an antimicrobial agent and to study its mechanism of action against different types of bacteria and fungi. Another direction is to explore its potential as an anticancer agent and to study its efficacy and safety in preclinical and clinical trials. Additionally, BF-8 can be further studied as a tool in biochemical studies, such as in the development of fluorescent probes for detecting protein-ligand interactions and as a photosensitizer in photodynamic therapy.
In conclusion, 2-(4-Bromophenyl)-2-oxoethyl 5-nitro-2-furoate is a promising compound with potential applications in scientific research. Its broad-spectrum antimicrobial activity and potential as an anticancer agent make it a useful tool for studying various biological processes. Further research is needed to fully understand its mechanisms of action and to explore its potential in drug development and biochemical studies.
Méthodes De Synthèse
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 5-nitro-2-furoate involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then nitro-substituted using a nitration reagent such as nitric acid. The final product is purified using column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
2-(4-Bromophenyl)-2-oxoethyl 5-nitro-2-furoate has been used in various scientific research applications such as in the development of new drugs and as a tool in biochemical studies. This compound has been shown to have antimicrobial activity against various bacteria and fungi. It has also been studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. Additionally, BF-8 has been used as a fluorescent probe for detecting protein-ligand interactions and as a photosensitizer in photodynamic therapy.
Propriétés
Nom du produit |
2-(4-Bromophenyl)-2-oxoethyl 5-nitro-2-furoate |
|---|---|
Formule moléculaire |
C13H8BrNO6 |
Poids moléculaire |
354.11 g/mol |
Nom IUPAC |
[2-(4-bromophenyl)-2-oxoethyl] 5-nitrofuran-2-carboxylate |
InChI |
InChI=1S/C13H8BrNO6/c14-9-3-1-8(2-4-9)10(16)7-20-13(17)11-5-6-12(21-11)15(18)19/h1-6H,7H2 |
Clé InChI |
CSIFBJSKOCUZTO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C2=CC=C(O2)[N+](=O)[O-])Br |
SMILES canonique |
C1=CC(=CC=C1C(=O)COC(=O)C2=CC=C(O2)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-({3-[(Cyclohexylmethyl)amino]propyl}amino)ethanol](/img/structure/B267798.png)

![N-[2-(4-fluorophenyl)ethyl]-2-phenylpropan-1-amine](/img/structure/B267803.png)

![4-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B267805.png)


![2-[(Cyclohexylmethyl)amino]-2-methylpropan-1-ol](/img/structure/B267812.png)
![2-{[2-(Benzyloxy)-5-chloro-3-methoxybenzyl]amino}-2-methyl-1-propanol](/img/structure/B267813.png)

![N-{3-[(2-fluorobenzyl)oxy]benzyl}propan-2-amine](/img/structure/B267819.png)